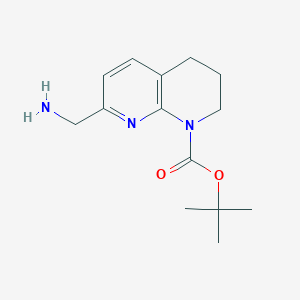

tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(9-15)16-12(10)17/h6-7H,4-5,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWCZZLNXDJWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649629 | |

| Record name | tert-Butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-43-2 | |

| Record name | 1,1-Dimethylethyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically follows a convergent synthetic route involving:

- Construction of the 1,8-naphthyridine core.

- Introduction of the aminomethyl substituent at the 7-position.

- Protection of the carboxyl group as a tert-butyl ester.

This strategy is informed by synthetic approaches used for related 4-oxo-1,4-dihydroquinoline and naphthyridine derivatives, as detailed in medicinal chemistry literature.

Core Naphthyridine Synthesis

The 1,8-naphthyridine nucleus can be synthesized via cyclization reactions involving aminopyridines and β-ketoesters or related precursors. For example, the synthesis of-naphthyridine derivatives has been achieved through:

- Condensation of aminopyridine derivatives with ketoesters.

- Subsequent cyclization under acidic or basic conditions to form the dihydro-naphthyridine ring system.

This approach is consistent with the synthesis of other naphthyridine carboxamide derivatives, where the heterocyclic core is assembled prior to functional group modifications.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 7-position is typically introduced via reductive amination or nucleophilic substitution reactions. A common method involves:

- Conversion of a 7-formyl or 7-halogenated intermediate to the aminomethyl derivative.

- Reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride.

Protection of the Carboxyl Group as tert-Butyl Ester

The carboxylic acid functional group at position 1 is protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly achieved by:

- Treating the free acid with tert-butanol in the presence of an acid catalyst or using tert-butyl chloroformate under basic conditions.

- Alternatively, the tert-butyl ester can be introduced earlier in the synthesis by using tert-butyl β-ketoesters as starting materials.

Protection as a tert-butyl ester is favored due to its stability under a variety of reaction conditions and ease of removal under acidic conditions if deprotection is required.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Cyclization | Aminopyridine + β-ketoester, base, reflux | Formation of 3,4-dihydro-1,8-naphthyridine core |

| 2. Formylation | Vilsmeier-Haack reagent or selective halogenation | Introduction of aldehyde or halogen at 7-position |

| 3. Reductive Amination | Ammonia or primary amine + NaBH3CN, methanol | Conversion to 7-(aminomethyl) derivative |

| 4. Esterification | tert-Butanol + acid catalyst or tert-butyl chloroformate | Formation of tert-butyl ester at 1-position |

Research Findings and Optimization Notes

- The use of triethylamine as a base in similar naphthyridine carboxylic acid syntheses has been shown to improve reaction rates and yields, typically using about 3.4 mole equivalents relative to the starting material.

- Reaction temperatures are generally maintained between 15–25 °C during amination steps to avoid decomposition and side reactions.

- Purification often involves crystallization from isopropanol-water mixtures, sometimes seeded with known crystals to enhance purity and yield.

- Enantiomeric purity can be achieved by chiral HPLC separation when chiral centers are present, though tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate itself may be achiral or racemic depending on synthesis.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

Reduction: Reduction reactions can convert the naphthyridine core to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of more saturated naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Potential

Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The specific compound has demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .

3. Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may have neuroprotective effects and could be investigated further for treating neurodegenerative diseases .

Pharmacological Insights

1. Enzyme Inhibition

Tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. This inhibition can lead to therapeutic applications in metabolic disorders .

2. Drug Delivery Systems

The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Research is ongoing to explore its use in formulating nanoparticles for targeted drug delivery .

Material Science Applications

1. Synthesis of Novel Polymers

The unique chemical structure allows tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate to be used as a building block in synthesizing novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength .

2. Coatings and Films

Due to its chemical properties, the compound can be utilized in developing coatings that provide protective barriers against environmental factors. Research is being conducted on its effectiveness in creating durable films for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Biological Activity

Chemical Identity and Structure

tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, with CAS number 174269-41-1, is a compound characterized by the molecular formula . This compound belongs to the class of naphthyridine derivatives and has shown potential biological activity in various studies.

Biological Activity

Mechanism of Action

The biological activity of tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation .

Antitumor Activity

Research Findings

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, the inhibition of Class I PI3-kinase enzymes has been highlighted as a mechanism through which these compounds exert their effects. This inhibition is crucial for preventing uncontrolled cellular proliferation associated with various cancers .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate effectively inhibited the proliferation of cancer cell lines. The compound's ability to modulate signaling pathways linked to tumor growth was a focal point of these studies.

- Animal Models : In vivo studies in animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates. These studies often focus on its role in modulating immune responses and enhancing the effectiveness of existing cancer therapies .

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer applications. It has also been explored for its anti-inflammatory properties, indicating its utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, and what intermediates are critical?

- Methodology : The compound is synthesized via functionalization of the 1,8-naphthyridine core. A key intermediate is tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, which undergoes lithiation with s-BuLi in THF under inert conditions, followed by reaction with electrophiles like diethyl chlorophosphate (Yield: ~14%) .

- Critical Intermediates :

- Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate

- tert-Butyl 3-formylazetidine-1-carboxylate (used in Horner-Wadsworth-Emmons reactions) .

Q. How is structural characterization performed for this compound and its derivatives?

- Analytical Techniques :

- NMR : and NMR confirm regiochemistry and stereochemistry (e.g., trans-alkene geometry via satellite analysis) .

- HPLC/MS : Used for purity assessment (e.g., 95% purity via LC-MS) and tracking reaction progress .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1680 cm) .

Advanced Research Questions

Q. How do structural modifications at the C-5, C-6, and C-7 positions influence biological activity in 1,8-naphthyridine derivatives?

- Structure-Activity Relationship (SAR) Insights :

- C-6 Position : Removal of the fluorine atom enhances cytotoxic activity against murine P388 leukemia (2× potency vs. 6-fluoro analogues) .

- C-7 Position : Aminopyrrolidine derivatives exhibit superior cytotoxicity compared to carbon-based substituents. For example, trans-3-methoxy-4-methylaminopyrrolidinyl derivatives show high water solubility and in vivo efficacy .

- C-5 Position : Amino groups have minimal impact, while chloro/trifluoromethyl groups reduce activity 5–10× .

- Table 1: Cytotoxic Activity of Selected Derivatives

| Substituent (Position) | IC (P388 Leukemia) | Water Solubility |

|---|---|---|

| 6-Fluoro (C-6) | 0.8 µM | Low |

| 6-Unsubstituted | 0.4 µM | Moderate |

| 7-Aminopyrrolidine | 0.2 µM | High |

Q. What methodologies optimize the stereochemical outcomes in 1,8-naphthyridine synthesis?

- Key Strategies :

- Chiral Auxiliaries : Use of enantiopure intermediates (e.g., tert-butyl (R)-3-(iodomethyl)pyrrolidine-1-carboxylate) to control stereochemistry .

- Reaction Conditions : Low-temperature lithiation (−78°C) minimizes racemization and side reactions .

- Purification : Mass-directed HPLC ensures isolation of stereoisomers (e.g., (S,S)-isomer AG-7352 with >98% enantiomeric excess) .

Q. How do contradictory data on substituent effects inform synthetic prioritization?

- Case Study : While 6-unsubstituted derivatives show higher cytotoxicity, their stability under physiological conditions may be inferior to halogenated analogues. Balancing activity and pharmacokinetics requires iterative testing:

- In Vitro Screening : Murine and human tumor cell lines (e.g., P388, HT-29) .

- Metabolic Stability Assays : Liver microsome studies to assess degradation rates.

Methodological Challenges

Q. What are the limitations of current purification techniques for 1,8-naphthyridine derivatives?

- Challenges :

- Low yields in multi-step syntheses (e.g., 14% yield in phosphonate coupling) due to side reactions .

- Co-elution of stereoisomers in HPLC requiring chiral columns.

- Solutions :

- Solid-Phase Extraction (SPE) : Improves recovery of polar intermediates.

- Crystallization Optimization : Use of EtOAc/hexane gradients for stereoisomer separation .

Data Contradictions and Analysis

Q. Why do conflicting reports exist regarding the impact of C-5 substituents on bioactivity?

- Hypotheses :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.